

2-Bromo-5-iodopyridin-4-amine chemical properties

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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494

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An In-Depth Technical Guide to **2-Bromo-5-iodopyridin-4-amine**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds are indispensable building blocks for constructing novel therapeutic agents. Among these, substituted pyridines are of paramount importance, forming the core of numerous approved drugs. **2-Bromo-5-iodopyridin-4-amine** is a highly functionalized pyridine derivative that offers exceptional synthetic versatility. Its unique arrangement of an amino group and two different halogen atoms at specific positions allows for programmed, regioselective modifications.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and strategic applications of **2-Bromo-5-iodopyridin-4-amine**. As a Senior Application Scientist, the focus will be not just on the data, but on the underlying chemical principles that make this reagent a powerful tool for accelerating discovery programs. We will delve into its physicochemical characteristics, synthetic routes, and its pivotal role in palladium-catalyzed cross-coupling reactions, ultimately enabling the targeted synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

The strategic value of **2-Bromo-5-iodopyridin-4-amine** begins with its fundamental properties. The presence of electron-donating (amine) and electron-withdrawing (halogens) groups on the pyridine ring creates a unique electronic profile that dictates its reactivity.

Caption: Chemical structure of **2-Bromo-5-iodopyridin-4-amine**.

Table 1: Chemical Identifiers and Core Properties

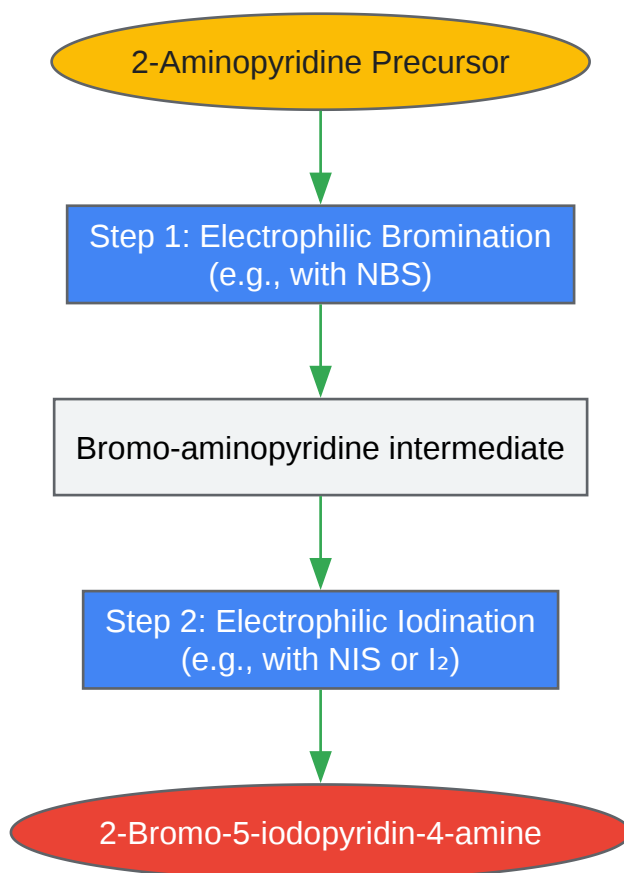
Property	Value
IUPAC Name	2-Bromo-5-iodopyridin-4-amine
Synonyms	4-amino-2-bromo-5-iodopyridine; 2-Bromo-5-iodo-pyridin-4-ylamine[1]
CAS Number	1300750-78-0[1]
Molecular Formula	C ₅ H ₄ BrIN ₂ [1]
Molecular Weight	298.91 g/mol [1]
MDL Number	MFCD27959281[2]

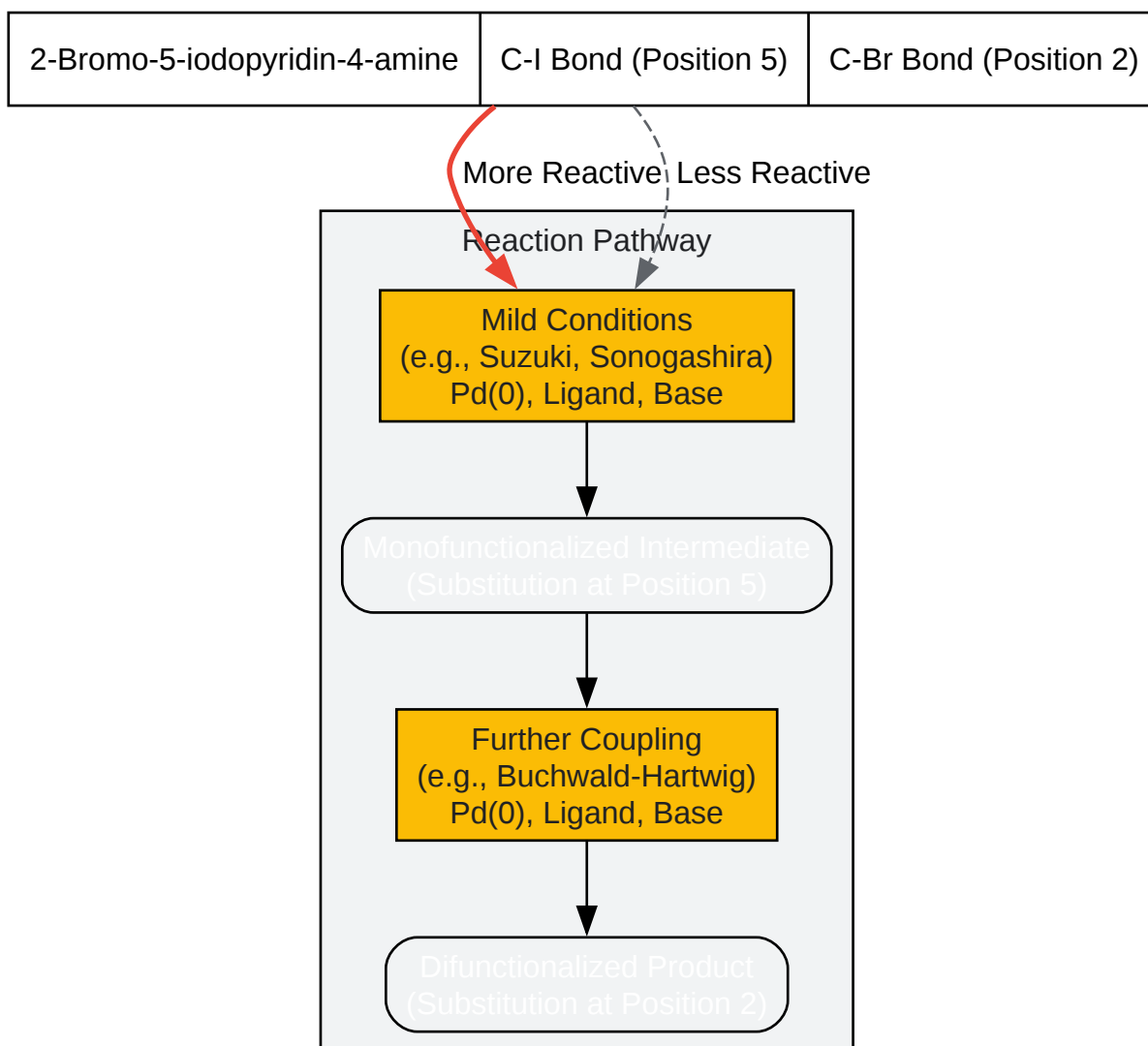
Table 2: Physicochemical Data

Property	Value	Rationale and Experimental Insight
Appearance	Solid	Typical for substituted aromatic compounds of this molecular weight.
Purity	≥95%	Commonly available purity for specialized building blocks. ^[2]
Solubility	Soluble in organic solvents like Chloroform and Methanol.	The polar amine group provides some affinity for polar solvents, while the overall aromatic and halogenated structure ensures solubility in a range of organic media.
Storage Conditions	Keep in dark place, Sealed in dry, Room Temperature.	The carbon-iodine bond can be labile to light, necessitating storage in amber vials to prevent potential dehalogenation.

Synthesis and Manufacturing Considerations

The synthesis of multi-halogenated pyridines requires a strategic approach to control regioselectivity. While specific routes to **2-Bromo-5-iodopyridin-4-amine** are proprietary, a general and logical pathway can be extrapolated from the synthesis of related aminopyridines. The process typically involves sequential halogenation of a suitable aminopyridine precursor.





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References

- 1. 2-Bromo-5-iodopyridin-4-amine - CAS:1300750-78-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1300750-78-0 Cas No. | 2-Bromo-5-iodopyridin-4-amine | Apollo [store.apolloscientific.co.uk]

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